ボレロキシン

概要

説明

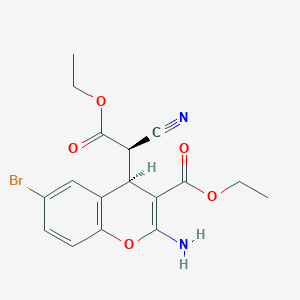

ボサラキシンは、トポイソメラーゼII阻害剤として機能する合成抗癌キノロン誘導体です。主に急性骨髄性白血病と卵巣癌の治療における可能性について研究されています。 ボサラキシンは、他のトポイソメラーゼII阻害剤とは異なるナフチリジンコアを持つため、ユニークです .

科学的研究の応用

Vosaroxin has several scientific research applications:

Chemistry: Vosaroxin is studied for its unique chemical structure and reactivity, providing insights into the design of new quinolone derivatives.

Biology: Research focuses on its interactions with cellular components, particularly DNA and topoisomerase II enzymes.

Medicine: Vosaroxin is primarily investigated for its anticancer properties, especially in treating acute myeloid leukemia and ovarian cancer.

作用機序

ボサラキシンは、DNA複製と修復に重要な酵素であるトポイソメラーゼIIを阻害することで効果を発揮します。ボサラキシンはトポイソメラーゼIIに結合することにより、DNA鎖の再結合を阻止し、二重鎖切断を引き起こします。 その結果、細胞周期はG2期で停止し、最終的に癌細胞のアポトーシス(プログラム細胞死)が誘導されます .

6. 類似の化合物との比較

ボサラキシンは、以下のような他のトポイソメラーゼII阻害剤と比較されます。

ボサラキシンのユニークさは、ナフチリジンコアにあります。これは、他のトポイソメラーゼII阻害剤と比較して、独自の薬理学的特性と、より安全なプロファイルを提供する可能性があります .

生化学分析

Biochemical Properties

Voreloxin intercalates DNA and poisons topoisomerase II, causing DNA double-strand breaks . This interaction with topoisomerase II, a critical enzyme for DNA replication, transcription, and chromosome segregation, is a key aspect of its biochemical activity .

Cellular Effects

Voreloxin has been shown to cause cell cycle arrest and apoptosis in myeloid leukemia cells . It induces site-selective DNA double-strand breaks, leading to G2 arrest and apoptosis . It has also been found to have cytotoxic activity in human leukemia cell lines .

Molecular Mechanism

The molecular mechanism of Voreloxin involves its intercalation into DNA and inhibition of topoisomerase II . This results in DNA double-strand breaks, G2 arrest, and apoptosis . Voreloxin is differentiated both structurally and mechanistically from other topoisomerase II poisons currently in use as chemotherapeutics .

Temporal Effects in Laboratory Settings

In laboratory settings, Voreloxin and cytarabine alone and in combination exhibited cytotoxic activity in human leukemia cell lines and in vivo . The two drugs had additive or synergistic activity in vitro and supra-additive activity in vivo .

Dosage Effects in Animal Models

In animal models, Voreloxin and cytarabine exhibited cytotoxic activity . Bone marrow ablation was accompanied by reductions in peripheral white blood cells and platelets that were reversible within 1 week .

Metabolic Pathways

The metabolic pathways for Voreloxin include glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation .

Subcellular Localization

The subcellular localization of Voreloxin is likely to be in the nucleus due to its mechanism of action involving intercalation into DNA and inhibition of topoisomerase II

準備方法

ボサラキシンは、ナフチリジンコアの形成を含む一連の化学反応によって合成されます。合成経路には通常、以下が含まれます。

ナフチリジンコアの形成: これは、環化反応を含む複数段階のプロセスによって達成されます。

官能基化: ナフチリジンコアへのメトキシ基やメチルアミノ基などの官能基の導入。

最終的な組み立て: 官能基化されたナフチリジンを他の分子断片とカップリングして最終化合物を形成します.

ボサラキシンの工業生産方法は、これらの合成経路を最適化して、高収率と純度を確保します。 これには、温度、圧力、pH などの反応条件の制御と、反応効率を高める触媒の使用が含まれます .

化学反応の分析

ボサラキシンは、次のようないくつかのタイプの化学反応を起こします。

酸化: ボサラキシンは酸化されて、様々な代謝物を形成することができます。

還元: 還元反応は、キノロンコアを変性させる可能性があり、その活性を影響を与えます。

置換: 置換反応は、分子に異なる官能基を導入することができ、薬理学的特性が変化する可能性があります。

これらの反応で一般的に使用される試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒があります。 これらの反応から生成される主な生成物には、脱メチル化およびヒドロキシル化代謝物があります .

4. 科学研究への応用

ボサラキシンには、いくつかの科学研究への応用があります。

類似化合物との比較

Vosaroxin is compared with other topoisomerase II inhibitors such as:

Anthracyclines: These include doxorubicin and daunorubicin.

Anthracenediones: Mitoxantrone is an example.

Epipodophyllotoxins: Etoposide is a well-known compound in this class.

Vosaroxin’s uniqueness lies in its naphthyridine core, which provides distinct pharmacological properties and a potentially better safety profile compared to other topoisomerase II inhibitors .

特性

IUPAC Name |

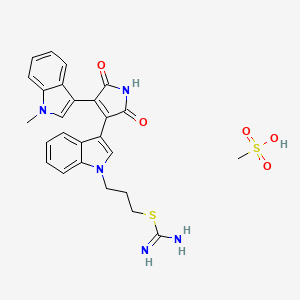

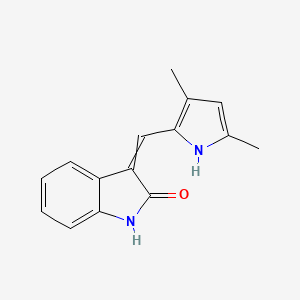

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFZXJXZHRNAQ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938662 | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-77-4 | |

| Record name | Vosaroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vosaroxin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vosaroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOSAROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].

A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.

A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].

A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].

A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].

A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].

A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].

A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].

A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].

A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.

ANone: Ongoing research on Vosaroxin includes:

- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].

- Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].

- Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[3-[(5-carbamimidoyl1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid](/img/structure/B1683837.png)

![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)

![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)

![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)